molecular formula C17H19ClN4O2 B2593711 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 1797823-37-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B2593711
CAS RN: 1797823-37-0
M. Wt: 346.82
InChI Key: WVPWPLIFYRPUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antimicrobial Activity

  • Imidazole analogues, including structures similar to the queried compound, have demonstrated potent anti-Candida activity, surpassing traditional antifungal agents like miconazole in both efficacy and reduced cytotoxicity. This suggests their utility in developing new antifungal therapies (Silvestri et al., 2004).
  • Additionally, thiosemicarbazide derivatives, used as precursors for synthesizing imidazole and related heterocyclic compounds, have shown promising antimicrobial activities, indicating their potential in addressing microbial resistance issues (Elmagd et al., 2017).

DNA Binding and Gene Regulation

  • Pyrrole-imidazole polyamides, chemicals capable of specifically binding to DNA sequences, have been studied for their cellular permeability. These findings are crucial for the development of targeted gene regulation therapies, suggesting that modifying linkers can significantly enhance cellular uptake, a critical factor for their effectiveness in vivo (Liu & Kodadek, 2009).

Anticonvulsant Activity

  • Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has uncovered compounds with significant anticonvulsant activities. These studies provide a foundation for the development of new treatments for seizure disorders, highlighting the importance of the imidazole core in medicinal chemistry (Aktürk et al., 2002).

Anticancer and Anti-Inflammatory Applications

  • A novel series of pyrazolopyrimidines derivatives, structurally related to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such compounds add to the arsenal of potential therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Corrosion Inhibition

  • The electrochemical behavior of imidazoline derivatives, closely related to the compound , has been studied for their potential as corrosion inhibitors in acidic media. These findings are significant for industrial applications, offering a way to protect metal surfaces from corrosive environments (Cruz et al., 2004).

Mechanism of Action

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-13(18)4-6-14)16(23)19-9-10-21-11-12-22-15(21)7-8-20-22/h3-8,11-12H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPWPLIFYRPUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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